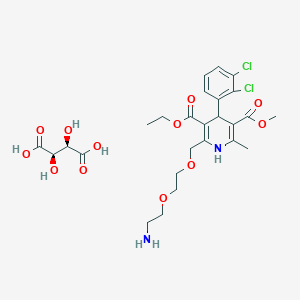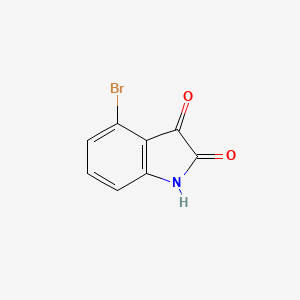
4-Bromoisatin
Overview
Description
4-Bromoisatin is a member of indoles . It is recognized as one of the most attractive therapeutic fragments in drug design and development . It has a molecular formula of C8H4BrNO2 .
Synthesis Analysis
Trisindolines, which consist of an isatin core bearing two indole moieties, have been synthesized by reacting isatins with indoles . The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times .Molecular Structure Analysis
The molecular formula of 4-Bromoisatin is C8H4BrNO2 . It has an average mass of 226.027 Da and a monoisotopic mass of 224.942535 Da .Physical And Chemical Properties Analysis
4-Bromoisatin has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 45.1±0.3 cm3, and a polar surface area of 46 Å2 . It also has a polarizability of 17.9±0.5 10-24 cm3, and a surface tension of 58.4±3.0 dyne/cm .Scientific Research Applications
Anticancer Applications
4-Bromoisatin has been recognized as an attractive therapeutic fragment in drug design and development . It has turned out to be exceptionally useful for developing new anticancer scaffolds . An increasing number of isatin-based molecules, which include 4-Bromoisatin, are either in clinical use or in trials .
Treatment of Neglected Tropical Diseases (NTDs)
Apart from its promising antiproliferative properties, 4-Bromoisatin has shown potential in treating Neglected Tropical Diseases (NTDs) not only as a parent core, but also by attenuating the activities of various pharmacophores . It has been used in targeting diseases such as tuberculosis, malaria, and microbial infections .
Anti-Breast Cancer Evaluation
In a study, twelve dihydroartemisinin-chloro/bromoisatin hybrids were synthesized by combining dihydroartemisinin with chloro/bromoisatin . Their in vitro anti-proliferative activity against MCF-7, MDA-MB-231, MCF-7/ADR, and MDA-MB-231/ADR breast cancer cell lines was evaluated . A significant part of the synthesized hybrids exhibited significant anti-breast cancer activity against the tested cell lines and showed potential in overcoming drug resistance .
Synthesis of Isatin Derivatives
4-Bromoisatin can be used in the synthesis of isatin derivatives . These derivatives have been prepared by reacting different aromatic aldehydes with imesatin in the presence of acetic acid and ethanol .
Mechanism of Action
- 4-Bromoisatin is a heterocyclic nitrogen compound consisting of an isatin core bearing two indole moieties . While specific protein targets haven’t been extensively studied, it exhibits a range of biological activities, including anticancer, antimicrobial, antitubercular, antifungal, anticonvulsant, spermicidal, and antioxidant effects.
Target of Action
Safety and Hazards
Future Directions
4-Bromoisatin has shown potential in treating Neglected Tropical Diseases (NTDs) not only as a parent core, but also by attenuating the activities of various pharmacophores . This research will facilitate the development of these molluscan natural products as novel complementary medicines for colorectal cancer .
properties
IUPAC Name |
4-bromo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAKBJPMLKWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403730 | |
| Record name | 4-bromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisatin | |
CAS RN |
20780-72-7 | |
| Record name | 4-bromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Bromoisatin interact with biological targets?
A1: Research indicates that 4-Bromoisatin, along with other isatin derivatives, can interact with the enzyme N5-CAIR synthetase. This enzyme plays a crucial role in de novo purine biosynthesis in microorganisms. [] Specifically, 4-Bromoisatin depletes the substrate (AIR - 5-aminoimidazole ribonucleotide) required by N5-CAIR synthetase, thereby inhibiting the enzyme's activity. This interaction highlights 4-Bromoisatin's potential as a starting point for developing novel antimicrobial agents. []
Q2: Can you describe a specific application of 4-Bromoisatin in chemical synthesis?
A2: 4-Bromoisatin is an unintended byproduct formed during the synthesis of 6-bromoisatin. [] This is important because 6-bromoisatin serves as a crucial intermediate in producing halofuginone, a compound known for its anticoccidial properties. [] This highlights the relevance of 4-Bromoisatin in understanding the synthetic pathways and potential impurities related to halofuginone production.
Q3: Are there analytical methods available to differentiate between 4-Bromoisatin and its isomers?
A3: Yes, researchers have successfully developed a method using second derivative UV spectrophotometry to simultaneously determine the concentrations of 4-Bromoisatin and 6-Bromoisatin. [] This method provides a quantitative way to assess the purity of 6-Bromoisatin synthesis and monitor the presence of the 4-Bromoisatin isomer. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)
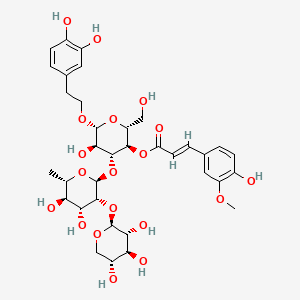
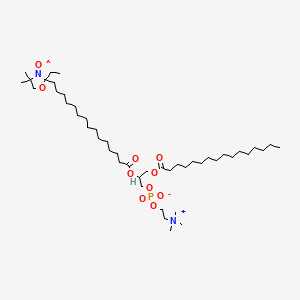
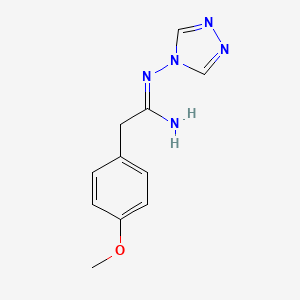

![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
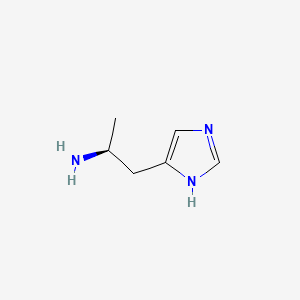
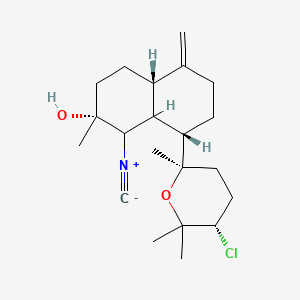
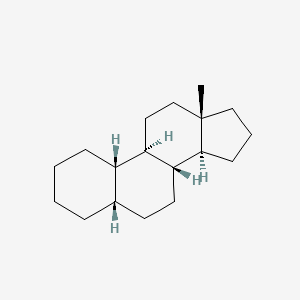
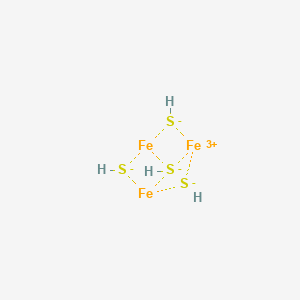
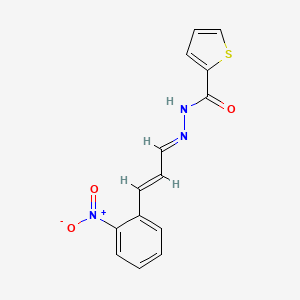
![N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1231287.png)
